molecular formula C8H11BrN2O2S B1278156 N-(2-aminoethyl)-4-bromobenzenesulfonamide CAS No. 90002-56-5

N-(2-aminoethyl)-4-bromobenzenesulfonamide

Cat. No. B1278156
CAS RN: 90002-56-5
M. Wt: 279.16 g/mol
InChI Key: VSTXANIIZJECGG-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-bromobenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of an aminoethyl group and a bromine atom on the benzene ring indicates potential reactivity for further chemical modifications, making it a valuable compound for various synthetic routes.

Synthesis Analysis

The synthesis of N-(2-aminoethyl)-4-bromobenzenesulfonamide and related compounds typically involves the alkylation of aminobenzenesulfonamides. For instance, a general strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides has been achieved through N-alkylation with alcohols, showcasing the potential for recognizing different types of amino groups in complex molecules . Additionally, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides has been reported to give various sulfonamide derivatives, which can be precursors for the synthesis of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the molecular geometry, vibrational wavenumbers, and electronic absorption wavelengths of a related compound, N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, were investigated using both experimental and theoretical approaches, including density functional theory (DFT) . Such analyses are crucial for understanding the electronic and structural properties of these compounds.

Chemical Reactions Analysis

Benzenesulfonamides can undergo a variety of chemical reactions. For instance, nitrobenzenesulfonamides have been used to prepare secondary amines through smooth alkylation reactions, followed by deprotection . Moreover, N-benzyl-2-nitrobenzenesulfonamides can undergo intramolecular arylation to yield benzhydrylamines, which are intermediates for the synthesis of nitrogenous heterocycles . These reactions highlight the versatility of benzenesulfonamides in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. The presence of nitro groups, for example, can affect the vibrational spectroscopic properties of the compounds, as demonstrated in the study of nitrobenzenesulfonamides using FT-IR and FT-Raman techniques . The synthesis and analytical applications of sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, have been reported, indicating its utility as an oxidizing titrant in various titrations . These properties are essential for the practical applications of benzenesulfonamides in analytical chemistry.

Scientific Research Applications

1. Chiral Peptide Nucleic Acids (PNAs) Synthesis

  • Application Summary: N-(2-aminoethyl)-4-bromobenzenesulfonamide is used in the synthesis of chiral PNAs, which are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. PNAs hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA .
  • Methods of Application: The synthesis involves the introduction of a substituent in the N-(2-aminoethyl)glycine backbone. The resulting chiral PNAs have improved antisense and antigene properties .
  • Results/Outcomes: The modification of the PNA backbone improves its sequence selectivity on hybridization. PNAs are resistant to nucleases and proteases and have a low affinity for proteins. They can even target duplex DNA in living cells by strand invasion .

2. Formaldehyde Adsorption

  • Application Summary: N-(2-aminoethyl)-4-bromobenzenesulfonamide is used in the preparation of microcrystalline cellulose/N-(2-aminoethyl)-3-aminopropyl methyl dimethoxysilane composite aerogel, which has been found to have good adsorption properties for formaldehyde .
  • Methods of Application: The adsorption of formaldehyde by the composite aerogel mainly relies upon the reaction of the protonated –NH3+ group in the compound with formaldehyde to form a Schiff base .
  • Results/Outcomes: The modification of the aerogel reduced the pore volume and specific surface area, and the average pore size increased to 14.56 nm, which enhanced the adsorption capacity of formaldehyde, and the adsorption amount reached 9.52 mg/g .

3. Fabric Softeners/Surfactants

  • Application Summary: AEEA is used as a building block for fabric softeners/surfactants, which make textiles less harsh, “softer” or more pleasing to the touch .
  • Methods of Application: AEEA is incorporated into the molecular structure of fabric softeners/surfactants during their synthesis .
  • Results/Outcomes: The use of AEEA in fabric softeners/surfactants results in textiles that are softer and more pleasing to the touch .

4. Latex Paints

  • Application Summary: AEEA acts as an intermediate to form an adhesion monomer in the production of latex paints, which increases adhesion under damp conditions (wet adhesion) .
  • Methods of Application: AEEA is incorporated into the molecular structure of the adhesion monomer during its synthesis .
  • Results/Outcomes: The use of AEEA in latex paints enhances their adhesion, particularly under damp conditions .

5. Fuel/Lube Oil Additives

  • Application Summary: AEEA is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
  • Methods of Application: AEEA is incorporated into the molecular structure of the fuel additives during their synthesis .
  • Results/Outcomes: The use of AEEA in fuel/lube oil additives improves their dispersant-detergent properties .

6. Urethane Systems

  • Application Summary: AEEA is used in urethane systems via the pendent amino and hydroxy functionalities .
  • Methods of Application: AEEA is incorporated into the molecular structure of the urethane during its synthesis .
  • Results/Outcomes: The use of AEEA in urethane systems enhances their properties .

7. Chelating Agents

  • Application Summary: AEEA is formulated as an intermediate to form polycarboxylic acids and their salts, and chelating agents .
  • Methods of Application: AEEA is incorporated into the molecular structure of the chelating agents during their synthesis .
  • Results/Outcomes: The use of AEEA in chelating agents enhances their properties .

8. Synthesis Building Block

  • Application Summary: In several additional applications, N-(2-Aminoethyl)ethanolamine (AEEA) is used as a building block for synthesis .
  • Methods of Application: AEEA is incorporated into the molecular structure of the target compound during its synthesis .
  • Results/Outcomes: The use of AEEA as a building block in synthesis enhances the properties of the final product .

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also include looking at how to safely handle and dispose of the compound.


Future Directions

This would involve looking at potential future research directions, such as new synthetic methods, potential applications, or ways to improve the compound’s properties.


properties

IUPAC Name

N-(2-aminoethyl)-4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTXANIIZJECGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428428
Record name N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-4-bromobenzenesulfonamide

CAS RN

90002-56-5
Record name N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Goggins - 2015 - core.ac.uk
Amplification is the process whereby a small input signal is converted to a large output signal by means of an amplifier. Amplifiers are most commonly associated with electronics where …
Number of citations: 1 core.ac.uk

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